
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
描述
4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide (CMBT) is a molecule that is found in a variety of natural and synthetic sources, including pharmaceuticals, agrochemicals, and food additives. CMBT is a chiral molecule that has a variety of applications in the fields of chemistry, biology, and medicine. CMBT has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, CMBT has been used as a preservative in food products and as an antioxidant in cosmetics.
科学研究应用
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been used as a preservative in food products and as an antioxidant in cosmetics. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been studied for its potential to inhibit the growth of certain bacteria, including Staphylococcus aureus and Streptococcus mutans. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential to inhibit the growth of certain fungi, including Candida albicans and Aspergillus flavus. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been studied for its potential to inhibit the growth of certain viruses, including herpes simplex virus-1 and influenza A virus.
作用机制
The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is not fully understood. However, it is believed that 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may also act as an inhibitor of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential to reduce inflammation, reduce pain, and reduce oxidative stress. In animal studies, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been found to reduce inflammation, reduce pain, and reduce oxidative stress in a dose-dependent manner. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been found to reduce the production of reactive oxygen species, such as superoxide anion and hydrogen peroxide.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments include its availability in a variety of forms, its low cost, and its stability in aqueous solutions. The limitations of using 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments include its low solubility in organic solvents and its potential to cause skin irritation.
未来方向
Future research on 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide should focus on its potential to inhibit the growth of other bacteria, fungi, and viruses. Additionally, future research should focus on its potential to reduce inflammation and pain in humans. Furthermore, future research should focus on its potential to reduce oxidative stress and its potential to act as an antioxidant in cosmetics. Lastly, future research should focus on its potential to be used as a preservative in food products.
合成方法
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide can be synthesized through a variety of methods, including direct synthesis, oxidation, hydrolysis, and condensation. Direct synthesis involves the reaction of 4-chlorobutanol with 6-methoxy-1,3-benzothiazol-2-yl chloride in the presence of a base, such as sodium hydroxide, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Oxidation involves the use of an oxidizing agent, such as potassium permanganate, to convert 4-chlorobutanol into 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Hydrolysis involves the reaction of 4-chlorobutanol with aqueous acid, such as hydrochloric acid, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Lastly, condensation involves the reaction of 4-chlorobutanol with 6-methoxy-1,3-benzothiazol-2-yl chloride in the presence of a base, such as triethylamine, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide.
属性
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-17-8-4-5-9-10(7-8)18-12(14-9)15-11(16)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTHQCSSALIIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368039 | |
| Record name | 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
CAS RN |
326872-93-9 | |
| Record name | 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)

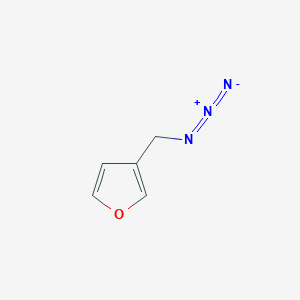

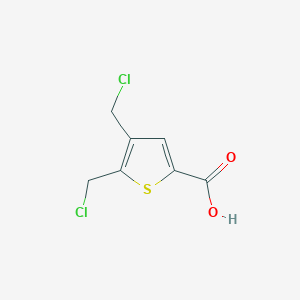
![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)
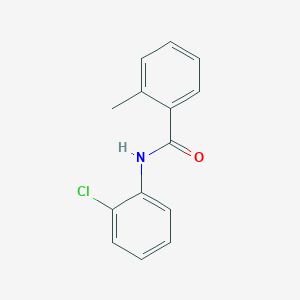

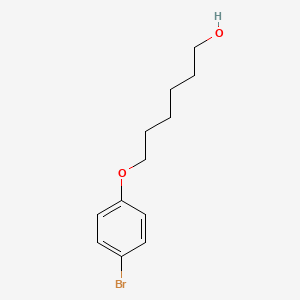
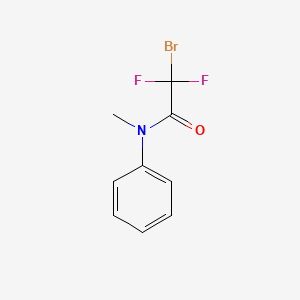
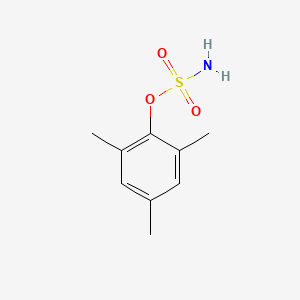
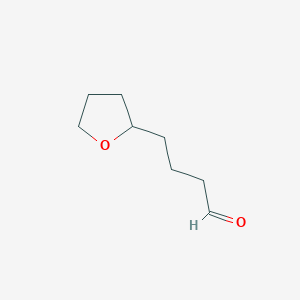
![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)